Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2
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Overview
Description
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is a synthetic peptide with a complex structure, consisting of multiple amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings to study its effects and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this peptide typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of cyclic peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid residues.
Scientific Research Applications
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular responses and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Ac-Arg-c[Cys-DAla-His-DPhe-Arg-Trp-Cys]-NH2: A cyclic peptide with a similar structure but different amino acid composition.
Ac-Nle-Ala-His-DPhe-Arg-Trp-NH2: Another peptide with a similar sequence but lacking the cysteine residues.
Uniqueness
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is unique due to its specific amino acid sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds.
Properties
Molecular Formula |
C58H81N19O10S2 |
---|---|
Molecular Weight |
1268.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
InChI Key |
GGQSIKFBYWFXSG-LQXMKOPKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
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